molecular formula C9H8BrN3 B13927412 6-Bromo-3-methyl-1,8-naphthyridin-2-amine

6-Bromo-3-methyl-1,8-naphthyridin-2-amine

Cat. No.: B13927412
M. Wt: 238.08 g/mol
InChI Key: BJDBMOHYLLGBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-1,8-naphthyridin-2-amine (CAS 2691878-73-4) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. It belongs to the 1,8-naphthyridine family of heterocyclic compounds, which are recognized for their significant potential in developing therapeutic agents and molecular probes . This brominated derivative is particularly useful as a synthetic precursor for constructing dimeric ligands known as ANPxys (2‐amino‐1,8‐naphthyridine dimers) . These dimers are engineered to bind and stabilize specific cytosine-rich motifs in DNA and uracil/cytosine-rich motifs in RNA, making them powerful tools for studying nucleic acid recognition and for the development of novel RNA-targeted therapeutics . The structural variations of these dimers, influenced by the connecting positions of the naphthyridine units, directly modulate their binding specificity and conformational behavior, allowing researchers to fine-tune molecular interactions for targeted applications . With a molecular formula of C9H8BrN3 and a molecular weight of 238.08 , this compound is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-3-methyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C9H8BrN3/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3,(H2,11,12,13)

InChI Key

BJDBMOHYLLGBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N=C1N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,8-Naphthyridin-2-amine Derivatives

The synthesis of 1,8-naphthyridin-2-amine derivatives typically involves:

  • Formation of the 1,8-naphthyridine core.
  • Introduction of substituents such as amino, bromo, and methyl groups.
  • Functional group transformations including halogenation, amination, and alkylation.

Preparation of 1,8-Naphthyridin-2-amine Core

A key synthetic route to 1,8-naphthyridin-2-amine involves the condensation of 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in acidic media (acetic acid, sulfuric acid, or phosphoric acid). This method is advantageous due to:

  • Use of inexpensive and readily available raw materials.
  • Mild reaction conditions (25–75 °C).
  • High yield and purity of the product.
  • Simple one-step reaction.

Reaction conditions (typical):

Parameter Range/Value
Acid type Acetic acid, sulfuric acid, phosphoric acid
Acid to 2,6-diaminopyridine ratio (mL/g) 3–10:1
Molar ratio (1,1,3,3-tetramethoxypropane : 2,6-diaminopyridine) 0.5–1.5:1
Temperature 45–75 °C
Reaction time 20–60 minutes (optimal ~30 min)

Workup:

  • Neutralization with 5 M aqueous sodium hydroxide to pH > 10.
  • Filtration, washing, extraction with dichloromethane.
  • Drying over anhydrous sodium sulfate.
  • Purification by column chromatography (aluminum oxide, eluent methylene dichloride:methyl alcohol).

Yields and purity:

  • Yield: 70–72%
  • HPLC purity: ~96%

This method is documented in patent CN105399739A and represents a practical approach to 1,8-naphthyridin-2-amine synthesis.

Construction of the 3-Methyl Substituent and Amino Group

The methyl group at the 3-position can be introduced via alkylation or by using appropriately substituted precursors during cyclization steps.

For example, the synthesis of 6-bromo-3-methyl-1,8-naphthyridin-2-amine derivatives can proceed via:

  • Cyclization of suitable malonate or malononitrile derivatives with 6-bromo intermediates.
  • Reaction with methyl-substituted amines or alkylating agents.
  • Use of sealed tube reactions at elevated temperatures (e.g., 150 °C) to promote amide formation at the 3-position.

In one reported method, ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate is reacted with methyl-substituted amines to afford the corresponding 3-methyl carboxamide derivatives, which can be converted to the amine form.

To diversify the substituents at the 6-position or other sites, Suzuki cross-coupling reactions are employed using Pd(PPh3)4 as catalyst and aqueous sodium carbonate as base under microwave irradiation. This allows the introduction of various aryl or alkyl groups replacing bromine if desired.

Summary Table of Preparation Methods

Step Conditions/Methodology Key Notes Yield (%) Purity (%)
1. Formation of 1,8-naphthyridin-2-amine core Condensation of 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane in acid (AcOH/H2SO4/H3PO4), 45–75 °C, 30 min Simple, cost-effective, one-step reaction 70–72 ~96
2. Bromination at 6-position Bromine in glacial acetic acid, room temperature, 24 h Selective bromination of 2-aminonicotinaldehyde Not specified Not specified
3. Introduction of 3-methyl group Reaction of 6-bromo intermediates with methyl-substituted amines, sealed tube, 150 °C, 24 h Formation of 3-methyl carboxamide derivatives Not specified Not specified
4. Cross-coupling (optional) Suzuki reaction with boronic acids, Pd catalyst, microwave Diversification of 6-substituent Not specified Not specified

Additional Notes and Research Insights

  • The synthesis of 1,8-naphthyridin-2-amine derivatives is well-documented with methods focusing on mild conditions and accessible reagents.
  • Bromination is a critical step to achieve the 6-bromo substitution, often requiring controlled conditions to avoid polybromination or side reactions.
  • The methyl group at the 3-position is usually introduced via amide formation from carboxylate precursors or direct alkylation.
  • Purification typically involves column chromatography using alumina and solvent mixtures such as methylene dichloride:methanol.
  • Stability studies indicate that some 1,8-naphthyridine derivatives are stable under reflux in high-boiling solvents but may undergo ring-opening under strongly basic conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reducing Agents: For reduction reactions, agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-methyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Bromo-3-methyl-1,8-naphthyridin-2-amine and Analogues

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-1,8-naphthyridin-2-amine C₈H₆BrN₃ Br (6), NH₂ (2) 224.06 Reactive in Suzuki couplings; halogenated intermediate
7-Methyl-1,8-naphthyridin-2-amine C₉H₉N₃ CH₃ (7), NH₂ (2) 159.19 Used in molecular recognition studies; forms HCl salts
5,7-Dimethyl-1,8-naphthyridin-2-amine C₁₀H₁₁N₃ CH₃ (5,7), NH₂ (2) 173.22 Steric hindrance impacts reactivity; precursor for macrocycles
2-Bromo-1,8-naphthyridin-3-amine C₈H₆BrN₃ Br (2), NH₂ (3) 224.06 High density (1.7 g/cm³); used in cross-coupling reactions
7-Chloro-1,8-naphthyridin-2-amine C₈H₆ClN₃ Cl (7), NH₂ (2) 179.61 Chloro analog with similar reactivity to bromo derivatives

Key Observations :

  • Substituent Position : Bromine at position 6 (vs. 2 or 7) alters electronic distribution, affecting nucleophilic aromatic substitution reactivity. Methyl groups at positions 3 or 5/7 introduce steric effects, influencing hydrogen bonding and crystal packing .
  • Electronic Effects : Bromine’s electronegativity enhances electrophilicity at adjacent positions, making 6-bromo derivatives more reactive in cross-coupling reactions compared to chloro analogs .
  • Solubility : Methyl groups (e.g., in 7-methyl or 5,7-dimethyl derivatives) reduce polarity, decreasing aqueous solubility but improving lipid membrane permeability .

Biological Activity

6-Bromo-3-methyl-1,8-naphthyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications in various fields, supported by data tables and relevant research findings.

The molecular formula of 6-Bromo-3-methyl-1,8-naphthyridin-2-amine is C10H8BrN3C_{10}H_{8}BrN_{3} with a molecular weight of 252.09 g/mol. The compound features a naphthyridine core structure, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC10H8BrN3
Molecular Weight252.09 g/mol
IUPAC Name6-bromo-3-methyl-1,8-naphthyridin-2-amine
Melting PointNot specified

Synthesis

The synthesis of 6-Bromo-3-methyl-1,8-naphthyridin-2-amine typically involves the bromination of 3-methyl-1,8-naphthyridin-2-amine using brominating agents like N-bromosuccinimide (NBS). The reaction conditions are optimized to yield high purity and yield.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 6-Bromo-3-methyl-1,8-naphthyridin-2-amine, exhibit significant antimicrobial properties. A study highlighted the enhancement of antibiotic activity against multi-resistant bacterial strains when combined with naphthyridine derivatives. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Pseudomonas aeruginosa64

This data suggests that the compound can potentiate the effects of existing antibiotics, offering a pathway for developing new therapeutic strategies against resistant infections .

Anticancer Activity

Several studies have reported the anticancer potential of naphthyridine derivatives. For instance, compounds similar to 6-Bromo-3-methyl-1,8-naphthyridin-2-amine have shown inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Case Study 1: Antibiotic Enhancement
In a study published in Molecules, researchers examined the combination of naphthyridine derivatives with standard antibiotics. The results demonstrated that these combinations significantly reduced bacterial growth compared to antibiotics alone. The study utilized statistical analysis to validate the significance of observed effects (p < 0.0001) .

Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of naphthyridine derivatives against various cancer cell lines. The study employed assays to measure cell viability and apoptosis rates. Results indicated that treatment with 6-Bromo-3-methyl-1,8-naphthyridin-2-amine led to a notable decrease in cell viability in a dose-dependent manner .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.